(azetidin-3-yl)(phenyl)methanol hydrochloride
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Overview
Description
(azetidin-3-yl)(phenyl)methanol hydrochloride is an organic compound that features a four-membered azetidine ring attached to a phenyl group and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by functionalization to introduce the phenyl and methanol groups .
Industrial Production Methods
Industrial production methods for (azetidin-3-yl)(phenyl)methanol hydrochloride often involve optimized synthetic routes that maximize yield and minimize costs. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. The compound is usually produced in a crystalline form and is purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
(azetidin-3-yl)(phenyl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(azetidin-3-yl)(phenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (azetidin-3-yl)(phenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that exert biological effects. The phenyl and methanol groups may also contribute to the compound’s overall activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-Azetidinemethanol hydrochloride: Similar in structure but lacks the phenyl group.
(azetidin-3-yl)methanol hydrochloride: Similar but without the phenyl group.
(azetidin-3-yl)phenylmethanol: Similar but without the hydrochloride salt form.
Uniqueness
(azetidin-3-yl)(phenyl)methanol hydrochloride is unique due to the presence of both the azetidine ring and the phenyl group, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
CAS No. |
1398705-10-6 |
---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
azetidin-3-yl(phenyl)methanol;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
InChI Key |
ABCUTHOEKRCYIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=C2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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